Sildenafil N-oxide is a chemical compound derived from Sildenafil, a drug commonly used to treat erectile dysfunction. In scientific research, Sildenafil N-oxide is primarily investigated as a potential prodrug for Sildenafil. [] A prodrug is an inactive compound that converts into an active drug within the body. This approach can improve a drug's properties by enhancing its absorption, distribution, metabolism, or excretion.
Sildenafil N-Oxide is classified as a metabolite of sildenafil. It is recognized as impurity B in the European Pharmacopeia and is formed through the oxidation of sildenafil. The compound has the chemical formula and a molecular weight of 490.58 g/mol . As a derivative of sildenafil, it retains some pharmacological activity but is generally considered less potent than its parent compound.
The synthesis of Sildenafil N-Oxide typically involves the oxidation of sildenafil using various oxidizing agents. One common method utilizes meta-Chloroperbenzoic acid (m-CPBA) as the oxidizing agent . The general steps include:
Alternative synthetic routes may also be explored, focusing on optimizing yield and minimizing environmental impact .
The molecular structure of Sildenafil N-Oxide features a complex arrangement that includes a pyrazolo-pyrimidine core similar to that of sildenafil. Key structural characteristics include:
The compound's structural formula can be represented as follows:
Sildenafil N-Oxide can participate in various chemical reactions typical for N-oxides. These reactions include:
Additionally, studies have shown that Sildenafil N-Oxide can exhibit structural changes under oxidative stress conditions, further influencing its chemical behavior .
The mechanism of action for Sildenafil N-Oxide is closely related to that of sildenafil but with reduced potency. Both compounds act as inhibitors of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This results in vasodilation and enhanced blood flow to erectile tissues.
Key points regarding its mechanism include:
Sildenafil N-Oxide possesses distinct physical and chemical properties:
Sildenafil N-Oxide has several scientific applications:
The discovery of Sildenafil N-Oxide is inextricably linked to the serendipitous development journey of its parent compound, sildenafil citrate (Viagra®). Researchers at Pfizer's Sandwich laboratories (UK) initially synthesized sildenafil (coded UK-92,480) in 1989 as part of a cardiovascular drug discovery program targeting angina pectoris and hypertension through phosphodiesterase inhibition. The project aimed to develop selective inhibitors of phosphodiesterase type 5 (PDE5), then recognized as a key regulator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle [9] [10]. Although clinical trials demonstrated disappointing anti-anginal efficacy, investigators noted a remarkable side effect: significantly improved penile erections among male participants. This unexpected observation redirected development efforts toward erectile dysfunction, culminating in sildenafil citrate's 1998 approval [1] [9].
During extensive metabolic profiling of sildenafil in both preclinical and clinical studies, researchers identified several circulating metabolites, including N-desmethylsildenafil and Sildenafil N-Oxide. The latter emerged through the oxidation of the parent drug's piperazine moiety, specifically at its tertiary amine nitrogen—a common metabolic pathway for drugs containing such functional groups. This biotransformation, primarily mediated by hepatic cytochrome P450 enzymes (notably CYP3A4), represented a significant metabolic fate for sildenafil [3] [5] [6]. Recognizing the potential utility of this metabolite pathway, researchers subsequently explored the deliberate synthesis and development of Sildenafil N-Oxide as a standalone prodrug entity, leading to patent filings (e.g., EP2170895A1 and CA2690294A1) that detailed its preparation, properties, and therapeutic applications [3] [6].
Table 1: Key Historical Milestones in Sildenafil N-Oxide Context
Year | Event | Significance |
---|---|---|
1989 | Synthesis of UK-92,480 (sildenafil) at Pfizer | Initial compound targeting angina, later found to induce erections |
1996 | First clinical study reporting sildenafil's efficacy for erectile dysfunction | Pivotal shift in therapeutic application |
1998 | FDA approval of sildenafil citrate (Viagra®) | Landmark approval for oral ED treatment |
Early 2000s | Identification of Sildenafil N-Oxide as a metabolite | Recognition of its role in sildenafil's pharmacokinetics |
2008-2009 | Patent filings for Sildenafil N-Oxide as a prodrug (EP2170895A1, CA2690294A1) | Strategic development of metabolite as a prodrug entity |
Sildenafil N-Oxide exhibits a meticulously defined structural relationship to its parent molecule, sildenafil citrate. Both compounds share a core heterocyclic architecture centered on a phenyl-substituted pyrazolopyrimidinone scaffold. The defining structural feature of Sildenafil N-Oxide is the N-oxidation of the piperazine nitrogen within the molecule's sulfonamide-linked side chain. Specifically, oxidation occurs at the tertiary amine nitrogen of the 4-methylpiperazine group attached to the sulfonyl moiety at the 5-position of the phenyl ring [3] [5] [6].
This targeted modification is represented by the molecular formula C₂₂H₃₀N₆O₅S, which incorporates an additional oxygen atom compared to sildenafil's formula (C₂₂H₃₀N₆O₄S). This structural alteration significantly impacts the molecule's electronic distribution and polarity without disrupting the critical pharmacophore elements responsible for PDE5 binding. Crystallographic and spectroscopic analyses confirm that the N-oxide functional group adopts a specific spatial orientation relative to the piperazine ring, influencing overall molecular conformation and intermolecular interactions [2] [6].
The addition of the oxygen atom creates a zwitterionic character under physiological conditions—the oxidized piperazine nitrogen carries a formal positive charge, while the oxygen bears a negative charge. This dramatically increases the molecule's polarity compared to sildenafil, as evidenced by its altered partition coefficient (logP). While sildenafil citrate exhibits moderate lipophilicity (logP ~3.3), facilitating gastrointestinal absorption and tissue penetration, Sildenafil N-Oxide demonstrates significantly higher hydrophilicity. This polarity shift profoundly influences its absorption kinetics, distribution profile, and metabolic handling [3] [6].
Table 2: Structural and Physicochemical Comparison: Sildenafil Citrate vs. Sildenafil N-Oxide
Property | Sildenafil Citrate | Sildenafil N-Oxide |
---|---|---|
Systematic Name | 1-[[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate | 5-[2-Ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Molecular Formula | C₂₂H₃₀N₆O₄S · C₆H₈O₇ | C₂₂H₃₀N₆O₅S |
Molecular Weight | 666.70 g/mol (salt) | 474.58 g/mol (free base) |
Key Functional Group | Tertiary amine (piperazine) | N-Oxide (piperazinium N-oxide) |
Polarity (logP) | ~3.3 (moderate lipophilicity) | Reduced logP (increased hydrophilicity) |
Ionization State at pH 7.4 | Predominantly monocationic | Zwitterionic (piperazinium N-oxide) |
Chemical Structure Depiction |
Sildenafil N-Oxide occupies a unique dual role in pharmaceutical science: it functions as both a naturally occurring metabolite of sildenafil citrate and an intentionally designed prodrug. This dual significance stems from its reversible metabolic transformation back to the active parent drug, sildenafil, through enzymatic reduction primarily mediated by hepatic cytochrome P450 enzymes, particularly CYP3A4 [3] [5] [6].
As a metabolite, Sildenafil N-Oxide forms a crucial component of sildenafil's biotransformation pathway following oral administration. Studies using radiolabeled sildenafil in humans reveal that N-oxidation accounts for a significant fraction of sildenafil's metabolic clearance. This conversion occurs primarily in the liver, where flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes (CYP3A4) catalyze the oxygen transfer to the piperazine nitrogen. The metabolite circulates in plasma at quantifiable levels, though its concentration is generally lower than that of the primary active metabolite, N-desmethylsildenafil. Crucially, Sildenafil N-Oxide itself exhibits only minimal direct PDE5 inhibitory activity—estimated at less than 20% of sildenafil's potency in in vitro enzyme assays. Therefore, its pharmacological contribution primarily depends on its back-conversion (reduction) to the parent compound, sildenafil [3] [4] [6].
The deliberate development of Sildenafil N-Oxide as a prodrug exploits its metabolic properties to achieve potential pharmacokinetic advantages. Patent applications (EP2170895A1, CA2690294A1) specifically claim Sildenafil N-Oxide, including its solvates and hydrates, as a prodrug for treating conditions responsive to PDE5 inhibition—primarily erectile dysfunction and pulmonary arterial hypertension. The core rationale involves:
Table 3: Metabolic Pathways and Significance of Sildenafil N-Oxide
Role/Aspect | Mechanism/Characteristic | Pharmacological Implication |
---|---|---|
As a Metabolite of Sildenafil | Formed via hepatic oxidation (CYP3A4, FMOs) of the piperazine tertiary amine in sildenafil | Represents a significant metabolic clearance pathway; circulates but contributes minimally to direct PDE5 inhibition |
Conversion Back to Sildenafil | Undergoes enzymatic reduction primarily by CYP3A4 and possibly other reductases in liver and gut | Serves as a reservoir for sustained generation of active sildenafil |
Direct PDE5 Inhibitory Activity | Very low (<20% of sildenafil's potency) | Pharmacological effects primarily dependent on conversion to sildenafil |
Prodrug Design Rationale | Deliberate administration of the N-oxide for in vivo conversion to sildenafil | Aims for modified pharmacokinetics: potentially slower absorption, reduced Cmax, prolonged Tmax, smoother plasma profile, potentially reduced side effects |
Target Indications (as Prodrug) | Erectile Dysfunction (ED), Pulmonary Arterial Hypertension (PAH) | Leverages the established efficacy of the sildenafil pharmacophore via metabolic activation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7